molecular formula C21H19N3O5S B11267061 4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine

4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine

Cat. No.: B11267061
M. Wt: 425.5 g/mol
InChI Key: BRGZWHQAGFZGNY-UHFFFAOYSA-N
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Description

4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, an oxadiazole ring, and a sulfonyl morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with hydrazine and a carboxylic acid derivative under dehydrating conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the oxadiazole-benzofuran intermediate with a sulfonyl chloride in the presence of a base.

    Morpholine Attachment: Finally, the morpholine moiety is attached through a nucleophilic substitution reaction with the sulfonyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxadiazole rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzofuran and oxadiazole rings.

    Reduction: Products may include sulfide derivatives.

    Substitution: Products may include substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}piperidine
  • **4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}pyrrolidine

Uniqueness

Compared to similar compounds, 4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine is unique due to the presence of the morpholine moiety. This functional group can impart different physicochemical properties and biological activities compared to piperidine or pyrrolidine analogs. The morpholine ring can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[[3-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C21H19N3O5S/c1-14-17-13-16(30(25,26)24-9-11-27-12-10-24)7-8-18(17)28-19(14)21-22-20(23-29-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

BRGZWHQAGFZGNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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